molecular formula C10H5F9 B1390586 1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene CAS No. 1099597-83-7

1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene

Cat. No. B1390586
M. Wt: 296.13 g/mol
InChI Key: RGHSMPZFUDZELF-UHFFFAOYSA-N
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Description

Trifluoromethyl groups are often used in organic chemistry to modify the properties of molecules. They are highly electronegative, which can influence the reactivity of the molecule. They are also quite small, which means they can fit into many chemical structures without significantly disrupting the overall shape of the molecule .


Synthesis Analysis

The synthesis of trifluoromethylated compounds can be complex and often involves multiple steps. One common method is the use of trifluoromethanesulfonic acid or its derivatives .


Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be determined using various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Trifluoromethyl groups can participate in a variety of chemical reactions. They can act as leaving groups in nucleophilic substitution reactions, or they can form bonds with a variety of nucleophiles .


Physical And Chemical Properties Analysis

Trifluoromethyl groups are highly electronegative, which can influence the physical and chemical properties of the compounds they are part of. For example, they can increase the compound’s polarity, acidity, and thermal stability .

Scientific Research Applications

  • Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a derivative of the compound, serves as a versatile starting material for organometallic synthesis. This includes reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).

  • Catalysis in Oxidations : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, related to the compound, forms an active catalyst for the oxidation of carbonyl compounds in Baeyer-Villiger reactions (ten Brink, Vis, Arends, & Sheldon, 2001).

  • Aminofluoroalkylation of Arenes : This compound is used in the aminofluoroalkylation of various heteroarenes or substituted benzenes, producing [(1-Aryl-2,2,2-trifluoro)ethyl]amines or bis[(1-aryl-2,2,2-trifluoro)ethyl]amines (Gong & Kato, 2002).

  • Fluorination Reactions : The compound undergoes fluorination over potassium tetrafluorocobaltate, producing lightly fluorinated aromatic products, which is significant for understanding reaction pathways in fluorination chemistry (Parsons, 1972).

  • Synthesis of Cyclic Ketones : The compound is used in the preparation of metal-containing heterocycles, which serve as mediators for synthesizing cyclic ketones (Lindner, Wassing, Pitsch, Fawzi, & Steimann, 1994).

  • Safety in Synthesis Processes : Research has focused on the safe preparation of Grignard reagents derived from the compound, emphasizing safe handling and preparation techniques (Leazer et al., 2003).

  • Development of Microflow Azide Processes : The compound has been used in the development of safer batch and microflow azide processes, optimizing safety profiles and efficiency (Kopach et al., 2009).

  • Gold-Catalyzed Arene C–H Bond Functionalization : The compound is involved in studies on gold-catalyzed direct arene C–H bond functionalization by carbene insertion, demonstrating the coinage-metal effect (Fructos et al., 2017).

  • Synthetic Pesticides Production : It is used in the synthesis of novel pesticides like Bistrifluron, demonstrating its application in the agricultural sector (Liu An-chan, 2015).

  • Ionic Liquid-Aromatic Compound Mixtures : The compound's derivatives are studied for their behavior in mixtures with ionic liquids, which is important for understanding the phase behavior and applications in separation processes (Blesic et al., 2009).

Future Directions

The use of trifluoromethyl groups in organic synthesis is a topic of ongoing research. Future directions could include the development of new methods for introducing trifluoromethyl groups, or the design of new trifluoromethylated compounds with useful properties .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F9/c11-8(12,13)4-5-1-6(9(14,15)16)3-7(2-5)10(17,18)19/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHSMPZFUDZELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672301
Record name 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene

CAS RN

1099597-83-7
Record name 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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